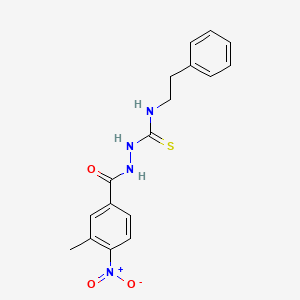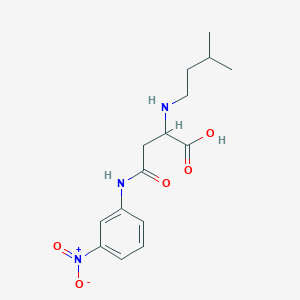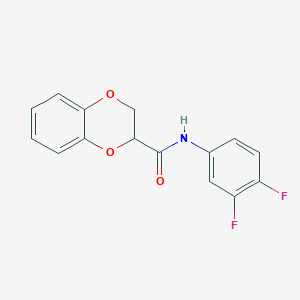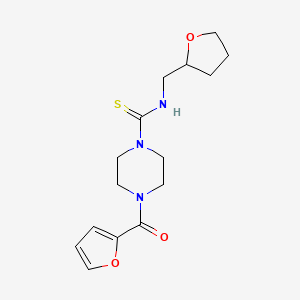
N-(3-acetylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, commonly known as TPU-0033, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. TPU-0033 is a urea derivative that has been synthesized through various methods and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of TPU-0033 is not fully understood. However, it has been suggested that TPU-0033 exerts its biological activities through the inhibition of various enzymes and signaling pathways. TPU-0033 has been shown to inhibit the activity of histone deacetylase (HDAC) and to modulate the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
TPU-0033 has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to reduce the production of pro-inflammatory cytokines, and to protect against oxidative stress. TPU-0033 has also been shown to enhance cognitive function and to improve memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TPU-0033 is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of TPU-0033 is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on TPU-0033. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient methods for synthesizing TPU-0033 and to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of TPU-0033 and to identify its molecular targets.
Applications De Recherche Scientifique
TPU-0033 has shown promising biological activities in various scientific research applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities. TPU-0033 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colorectal cancer, and lung cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and to protect against neurotoxicity induced by amyloid beta peptide.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(22)15-8-4-9-16(12-15)20-19(23)21-18-11-5-7-14-6-2-3-10-17(14)18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEOJERZIUVMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4118434.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4118435.png)
![2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118443.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4118449.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4118463.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4118466.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4118477.png)


![methyl 5-methyl-4-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118495.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4118509.png)
